5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous as they are high-yielding, operationally friendly, and comply with green chemistry principles . The specific synthetic route often involves the reaction of 1H-indole-3-carbaldehyde with other reactants under controlled conditions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Benzimidazole-substituted indoles: Compounds with significant biological properties.
Uniqueness
5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C15H12N6 |
---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H12N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,12,15,19,21H,18H2/b9-5+ |
InChI Key |
KWMXYJSQPIMSNM-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=NNC(C3C#N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=NNC(C3C#N)N |
Origin of Product |
United States |
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